

physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine
Cat. No.:	B1305576

[Get Quote](#)

A Technical Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**, a key intermediate and research tool in medicinal chemistry and analytical sciences.

Core Chemical Properties and Identifiers

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8) is an aromatic heterocyclic organic compound.^[1] Structurally, it is a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position.^[2] The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one.^{[1][3]} This structural feature, combined with the strong electron-withdrawing nature of the trifluoromethyl and nitro groups, imparts unique reactivity to the molecule.^[3]

Table 1: Compound Identification

Identifier	Value	Reference(s)
CAS Number	99368-66-8	[3] [4] [5]
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₃	[2] [3] [4] [5]
IUPAC Name	5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one	[3]
Synonyms	5-Nitro-3-(trifluoromethyl)pyridin-2-ol, 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one	[4]
InChI Key	BHUILUYFGJBXHQ-UHFFFAOYSA-N	[3]

Physicochemical Data

The physicochemical properties of this compound are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

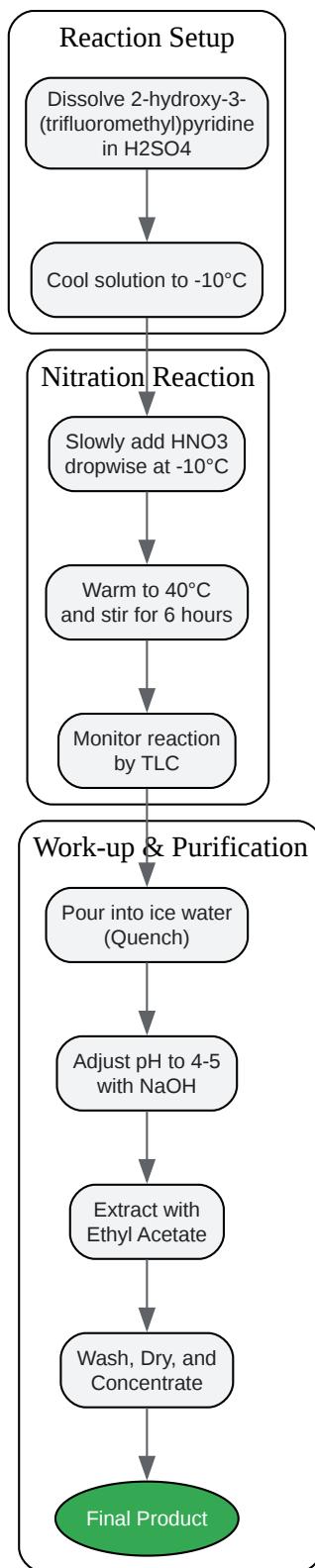
Table 2: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	208.09 g/mol	[3] [4] [5]
Appearance	Solid, Powder	[1]
Melting Point	158 °C	[1]
Boiling Point	345.5 °C at 760 mmHg (Predicted)	
Density	1.6 g/cm ³ (Predicted)	
pKa	5.71 (Predicted)	
XLogP3	0.6	[3]
Topological Polar Surface Area	74.9 Å ²	[3]

Experimental Protocols

Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the synthesis via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.


Materials and Reagents:

- 2-hydroxy-3-(trifluoromethyl)pyridine
- Concentrated Sulfuric Acid (H₂SO₄)
- Nitric Acid (HNO₃)
- Ethyl Acetate
- Saturated Sodium Hydroxide (NaOH) solution
- Saturated Brine (NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

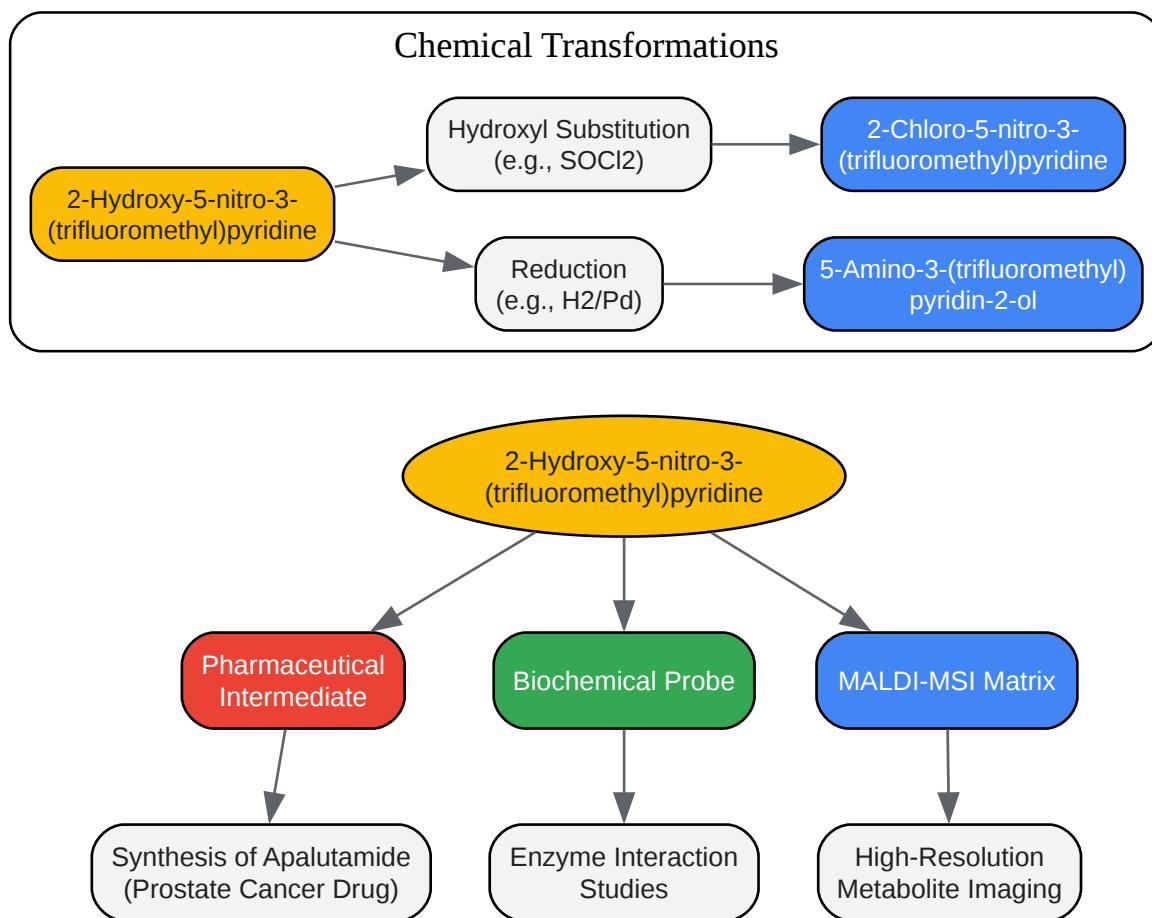
- Ice water

Procedure:

- In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL).[3]
- Cool the solution to -10°C using an appropriate cooling bath.[3]
- Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[3]
- After the addition is complete, warm the reaction mixture to 40°C and stir for 6 hours.[3]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
- Upon completion, pour the reaction mixture into ice water to quench the reaction.[3]
- Adjust the pH of the aqueous solution to 4-5 using a saturated NaOH solution.[3]
- Extract the product from the aqueous layer using ethyl acetate.[3]
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[3]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.


Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups.

Key Chemical Reactions

The primary reactive sites are the nitro and hydroxyl groups.

- Reduction: The nitro group can be readily reduced to an amino group, providing a route to 5-amino-3-(trifluoromethyl)pyridin-2-ol derivatives.[2]
- Substitution: The hydroxyl group can be substituted, for example, through halogenation reactions (e.g., chlorination using thionyl chloride) to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | 99368-66-8 [chemicalbook.com]
- 2. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | Benchchem [benchchem.com]
- 3. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | C6H3F3N2O3 | CID 2775095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | 99368-66-8 | FH46205 [biosynth.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305576#physical-and-chemical-properties-of-2-hydroxy-5-nitro-3-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com